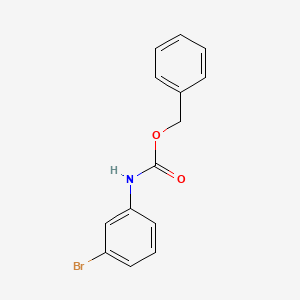

Benzyl (3-bromophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTXDGRJOLJFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733615 | |

| Record name | Benzyl (3-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361337-08-8 | |

| Record name | Benzyl (3-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (3-bromophenyl)carbamate: A Comprehensive Technical Guide to Properties, Synthesis, and Cross-Coupling Applications

Executive Summary

As a Senior Application Scientist, selecting the appropriate molecular building blocks is critical for developing robust, scalable synthetic routes in medicinal chemistry. Benzyl (3-bromophenyl)carbamate (CAS: 361337-08-8) serves as a highly versatile, bifunctional intermediate. It combines a transition-metal-reactive electrophilic handle (the meta-bromo substituent) with a chemically stable, orthogonally deprotectable amine (the carboxybenzyl, or Cbz, group). This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications in palladium-catalyzed cross-coupling reactions.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of Benzyl (3-bromophenyl)carbamate is essential for optimizing reaction conditions, particularly regarding solubility and phase behavior during workup. The quantitative data is summarized in the table below[1].

| Property | Value |

| Chemical Name | Benzyl (3-bromophenyl)carbamate |

| CAS Number | 361337-08-8 |

| Molecular Formula | C14H12BrNO2 |

| Molecular Weight | 306.15 g/mol |

| SMILES String | O=C(OCC1=CC=CC=C1)NC2=CC=CC(Br)=C2 |

| Appearance | White to off-white solid |

| Storage Conditions | Sealed in dry, 2-8°C |

Mechanistic Role in Organic Synthesis: The Cbz-Protected Halide

In advanced organic synthesis and drug development (such as the synthesis of Autotaxin inhibitors), unprotected primary amines pose a significant liability[2]. Free anilines can strongly coordinate to palladium catalysts, leading to catalyst poisoning, sluggish reaction rates, or undesirable Buchwald-Hartwig auto-amination.

By converting 3-bromoaniline into Benzyl (3-bromophenyl)carbamate, the nucleophilicity of the nitrogen is severely attenuated through the electron-withdrawing nature of the carbamate carbonyl.

-

Why the Cbz Group? The choice of a Cbz group over a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group is driven by the need for orthogonal deprotection . Cbz is highly stable to the basic conditions of Suzuki couplings and the acidic conditions often used to cleave Boc groups. Once the cross-coupling is complete, the Cbz group can be cleanly and quantitatively removed via palladium-catalyzed hydrogenolysis (

,

Synthesis Protocol: Biphasic Schotten-Baumann Acylation

The synthesis of Benzyl (3-bromophenyl)carbamate is typically achieved via a modified Schotten-Baumann reaction. The protocol below utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the organic solvent, which is critical for driving the reaction to completion[2].

Causality and Solvent Selection

2-MeTHF is selected over standard THF due to its low miscibility with water. This creates a distinct biphasic system. As the acylation proceeds, the

Fig 1: Mechanistic workflow for the Schotten-Baumann synthesis of Benzyl (3-bromophenyl)carbamate.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried, round-bottom flask with 3-bromoaniline (1.0 equiv) and 2-MeTHF (approx. 3 volumes).

-

Base Addition: Add

(1.1 equiv) dissolved in a minimal amount of deionized water to establish the biphasic system[2]. -

Thermal Control: Cool the vigorously stirring mixture to 0 °C using an ice bath. Causality: The acylation is highly exothermic; maintaining 0 °C prevents the formation of symmetrical ureas and suppresses over-acylation.

-

Electrophile Addition: Add benzyl chloroformate (1.2 equiv) dropwise over 30 minutes.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting 3-bromoaniline is strongly ninhydrin-positive (purple spot). The reaction is deemed complete when the ninhydrin-positive spot disappears, replaced by a higher

, UV-active, ninhydrin-negative spot (the carbamate). -

Workup: Separate the phases. Wash the organic layer with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the product as a white solid (Typical yield: 85-95%)[2].

Downstream Applications: Palladium-Catalyzed Cross-Coupling

Benzyl (3-bromophenyl)carbamate is a prime substrate for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formations, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3]. The meta-positioning of the bromine atom allows for the synthesis of 1,3-disubstituted aromatic systems, which are prevalent motifs in modern pharmacophores.

Fig 2: Suzuki-Miyaura cross-coupling catalytic cycle utilizing the meta-bromo electrophilic handle.

Experimental Workflow: Suzuki-Miyaura Coupling

To effectively utilize Benzyl (3-bromophenyl)carbamate in a Suzuki-Miyaura coupling, the choice of catalyst and degassing protocol is paramount to ensure a self-validating, high-yielding system[3].

Step-by-Step Methodology

-

Reagent Charging: To a Schlenk flask, add Benzyl (3-bromophenyl)carbamate (1.0 equiv), an arylboronic acid (1.2 equiv), and the catalyst

(0.05 equiv).-

Causality:

is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step and prevents catalyst deactivation.

-

-

Solvent Addition & Degassing: Add 1,4-dioxane and aqueous

(2.0 M, 2.0 equiv). Immediately degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.-

Self-Validating Checkpoint: The solution should maintain a yellow/orange hue. If the solution rapidly turns black, it indicates oxygen contamination resulting in the precipitation of inactive "Palladium black." The reaction must be aborted and restarted.

-

-

Heating: Seal the flask and heat to 90 °C under a nitrogen atmosphere for 12 hours. Vigorous stirring is mandatory to ensure mass transfer between the organic (catalyst/substrate) and aqueous (base) phases during the transmetalation step.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over

, and concentrate. -

Purification: Isolate the Cbz-protected biaryl product via silica gel flash chromatography.

References

- Title: 361337-08-8 | Benzyl (3-bromophenyl)

- Source: researchgate.

- Title: Atomfair Benzyl (3-bromophenyl)

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Benzyl (3-bromophenyl)carbamate

The following technical guide details the spectroscopic characterization of Benzyl (3-bromophenyl)carbamate , a critical intermediate in medicinal chemistry often employed as a protected aniline derivative or a linker in fragment-based drug design.

This guide synthesizes experimental data from high-impact organic chemistry literature, focusing on the diagnostic signals required for structural validation.

Molecular Identity & Significance

-

IUPAC Name: Benzyl N-(3-bromophenyl)carbamate

-

Common Names: Cbz-3-bromoaniline; N-Benzyloxycarbonyl-3-bromoaniline

-

CAS Registry Number: 361337-08-8

-

Molecular Formula: C₁₄H₁₂BrNO₂

-

Molecular Weight: 306.16 g/mol (based on

Br), 308.16 g/mol (based on

Relevance: This compound represents a "masked" isocyanate or a protected aniline. The carbamate (Cbz) moiety provides stability against oxidation and nucleophilic attack, while the 3-bromo substituent serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) in downstream synthesis.

Synthesis & Sample Preparation

To ensure the spectroscopic data discussed below is reproducible, the sample must be prepared free of the starting material (3-bromoaniline), which can obscure the diagnostic NH and aromatic signals.

Protocol: Schotten-Baumann Conditions

Reaction Logic: The nucleophilic aniline attacks the electrophilic carbonyl of benzyl chloroformate. A base is required to neutralize the HCl byproduct and drive the equilibrium forward.

-

Dissolution: Dissolve 3-bromoaniline (1.0 equiv) in THF or DCM.

-

Base Addition: Add Potassium Carbonate (

, 1.5 equiv) or Pyridine. -

Acylation: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) dropwise.

-

Workup: Stir at RT for 4–12 hours. Quench with water.[1] Extract with EtOAc.

-

Purification: Recrystallize from hexanes/EtOAc or perform flash chromatography (Silica, 10-20% EtOAc in Hexanes).

Workflow Visualization

Figure 1: Synthesis workflow for Benzyl (3-bromophenyl)carbamate via Schotten-Baumann conditions.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the asymmetry of the 3-substituted aromatic ring and the distinct benzylic system.

H NMR (400 MHz, CDCl

)

The diagnostic "fingerprint" is the singlet at

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.66 | Singlet (s) | 1H | Ar H-2 | Deshielded by inductive effect of Br and resonance of N. |

| 7.45 – 7.30 | Multiplet (m) | 5H | Benzyl Ar-H | Typical monosubstituted benzene pattern. |

| 7.28 – 7.15 | Multiplet (m) | 3H | Ar H-4, H-5, H-6 | Overlapping signals of the bromo-aniline ring. |

| 6.71 | Broad Singlet (br s) | 1H | N-H | Exchangeable proton; broad due to quadrupole relaxation of N. |

| 5.20 | Singlet (s) | 2H | Benzyl CH | Diagnostic deshielded methylene next to Oxygen. |

C NMR (100 MHz, CDCl

)

Key features include the carbamate carbonyl and the distinct chemical shifts of the brominated carbons.[2]

| Shift ( | Type | Assignment | Notes |

| 153.1 | C=O | Carbamate Carbonyl | Typical range for carbamates (150–155 ppm). |

| 139.2 | C_quat | Aniline C-1 (Ipso) | Attached to Nitrogen.[2] |

| 135.9 | C_quat | Benzyl C-1 (Ipso) | Attached to CH2. |

| 130.5 | CH | Ar C-5 | Meta to Br and N. |

| 128.8 | CH | Benzyl (meta) | |

| 128.6 | CH | Benzyl (ortho) | |

| 128.5 | CH | Benzyl (para) | |

| 126.6 | CH | Ar C-4 | Para to N, Ortho to Br. |

| 122.8 | C_quat | Ar C-3 (C-Br) | Diagnostic: Carbon attached to Bromine.[3][4][5] |

| 118.5 | CH | Ar C-2 | The isolated CH between Br and N. |

| 67.2 | CH | Benzyl CH |

(Note: Exact shifts may vary by

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation from amine to carbamate.

-

3300 – 3400 cm

(Medium, Broad): N-H stretch. This band is sharper than the starting aniline NH -

1703 cm

(Strong): C=O stretch (Amide I). This is the most critical confirmation of the carbamate formation. -

1591, 1529 cm

: Aromatic ring breathing modes and N-H bending (Amide II). -

1200 – 1250 cm

: C-N and C-O stretching vibrations (Asymmetric coupled modes).

C. Mass Spectrometry (MS)

Mass spectrometry provides the definitive elemental confirmation due to the unique isotopic abundance of Bromine.

Isotopic Pattern

Bromine exists as

-

Observation: The molecular ion (

or -

Peaks: m/z 306 and 308 (approximate for neutral M).

Fragmentation Pathways

The fragmentation is dominated by the stability of the benzyl cation (tropylium ion).

-

Primary Cleavage: Loss of the benzyl group (

). -

McLafferty-like Rearrangement: Can lead to the loss of

. -

Base Peak: Often m/z 91 (Tropylium ion,

).

Figure 2: Proposed fragmentation pathway in ESI/EI Mass Spectrometry.

Summary of Key Data

For quick verification of synthesized material, compare against these values:

| Parameter | Value |

| Appearance | White to off-white solid |

| Melting Point | 84 – 86 °C (Typical for Cbz-anilines) |

| Key | |

| Key | |

| Key IR Band | 1703 cm |

| MS Signature | 1:1 Doublet at M / M+2 (Br isotope) |

References

-

Zhang, J., et al. (2016). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. RSC Advances, 6, 206-214. (Provides specific NMR shifts for Benzyl (3-bromophenyl)

-

[Link]

-

-

Barrera, E., et al. (2016).[6] Identification of a novel class of Autotaxin inhibitors through cross-screening. ResearchGate / Bioorganic & Medicinal Chemistry. (Confirms synthesis and IR data).

-

[Link]

-

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 361337-08-8.

-

[Link]

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. rsc.org [rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. US20070179115A1 - Purinenucleoside derivative modified in 8-position and medical use thereof - Google Patents [patents.google.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of Benzyl (3-bromophenyl)carbamate

This guide details the solubility profile, physicochemical properties, and experimental protocols for Benzyl (3-bromophenyl)carbamate , a specialized intermediate often utilized in medicinal chemistry for the synthesis of FAAH inhibitors and other bioactive aryl carbamates.

Executive Summary & Physicochemical Identity

Benzyl (3-bromophenyl)carbamate is a lipophilic aryl carbamate characterized by two aromatic domains (a benzyl group and a 3-bromophenyl group) linked by a carbamate moiety. Its solubility behavior is governed by the competition between its hydrophobic aromatic wings and the polar carbamate linker.

-

Primary Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Secondary Solvents: Ethanol, Ethyl Acetate, Acetone.[1]

-

Antisolvents: Water, Hexane, Cyclohexane.

-

Key Application: Soluble in polar aprotic solvents for biological assays; crystallizable from non-polar/polar mixtures (e.g., Hexane/Ethyl Acetate) for purification.

Physicochemical Profile

| Property | Value / Description | Mechanistic Implication |

| CAS Number | 361337-08-8 | Unique Identifier |

| Molecular Formula | C₁₄H₁₂BrNO₂ | Moderate MW (306.16 g/mol ) favors organic solubility. |

| Structure | Ph-CH₂-O-CO-NH-(3-Br-Ph) | Lipophilic: Two aromatic rings.[2] Polar: Carbamate linker (H-bond donor/acceptor). |

| LogP (Predicted) | ~3.5 - 4.0 | Highly lipophilic; poor water solubility (< 10 µg/mL). |

| Physical State | White to off-white solid | Likely crystalline due to π-π stacking interactions. |

| Melting Point | ~88–90 °C (Analogous) | Indicates stable crystal lattice; requires energy (heat/solvent) to disrupt. |

Solubility in Organic Solvents

The solubility of Benzyl (3-bromophenyl)carbamate follows the "like dissolves like" principle, heavily skewed towards polar aprotic and chlorinated solvents due to the polarizability of the bromine atom and the aromatic rings.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Status | Technical Insight |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Best for Bioassays. The sulfoxide/amide oxygens effectively solvate the carbamate NH proton, disrupting intermolecular H-bonds. |

| Chlorinated | DCM, Chloroform | High (>30 mg/mL) | Best for Synthesis. Excellent interaction with the aromatic π-systems and the bromine substituent. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Soluble, but less efficient than DMSO. Protic solvents compete for H-bonding. Heating often required for high concentrations. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction. Often used as the "good solvent" component in recrystallization. |

| Ethers | THF, Diethyl Ether | Moderate to High | THF is excellent; Diethyl ether is moderate (often holds the compound in solution but precipitates it upon concentration). |

| Alkanes | Hexane, Heptane | Low / Insoluble | Antisolvent. The compound lacks sufficient alkyl chains to interact with aliphatic hydrocarbons. Used to crash out the product. |

| Aqueous | Water, PBS | Insoluble | The hydrophobic effect dominates. Requires co-solvents (e.g., 1% DMSO) for biological testing. |

Mechanistic Solubility Diagram

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Caption: Decision tree for solvent selection based on the physicochemical interaction requirements of Benzyl (3-bromophenyl)carbamate.

Experimental Protocols

As specific solubility values can vary by batch purity and crystal polymorph, researchers must validate solubility empirically.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the saturation limit in a specific solvent (e.g., Ethyl Acetate).

-

Preparation: Weigh approximately 10 mg of Benzyl (3-bromophenyl)carbamate into a 1.5 mL microcentrifuge tube.

-

Addition: Add the solvent in small aliquots (e.g., 50 µL) at room temperature (25 °C).

-

Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

-

Observation:

-

If the solid dissolves completely, calculate solubility:

. -

If solid remains, continue adding solvent until clear.

-

-

Refinement: For precise saturation, add excess solid to 1 mL solvent, stir for 24 hours, filter (0.45 µm PTFE), evaporate a known volume of filtrate, and weigh the residue.

Protocol B: Kinetic Solubility for Bioassays (DMSO Precipitation Method)

Objective: Determine the maximum concentration stable in aqueous buffer (e.g., for IC50 determination).

-

Stock Preparation: Prepare a 20 mM stock solution in 100% DMSO. (The compound should dissolve readily).

-

Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).

-

Spiking: Spike the DMSO stock into the PBS to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Ensure final DMSO concentration is constant (e.g., 1%).

-

Incubation: Incubate at 37 °C for 2 hours.

-

Readout: Measure absorbance at 620 nm (turbidimetry). An increase in absorbance indicates precipitation (compound crashing out).

-

Note: Benzyl (3-bromophenyl)carbamate is expected to precipitate above 10–20 µM in aqueous buffer without carrier proteins.

-

Synthesis & Purification Context

Understanding how this compound is made reveals its solubility limits.

-

Synthesis Reaction: Typically involves the reaction of 3-bromoaniline with benzyl chloroformate in the presence of a base (e.g., Pyridine or

).-

Solvent: DCM or THF is used because the reactants and the intermediate carbamate are soluble, while the salt byproducts (e.g., Pyridine HCl) can be washed away with water.

-

-

Work-up: The reaction mixture is washed with water. The organic layer (DCM) retains the Benzyl (3-bromophenyl)carbamate, confirming its lipophilicity .

-

Recrystallization: The crude oil/solid is often redissolved in a minimum amount of hot Ethyl Acetate (moderate solubility), and Hexane (antisolvent) is added dropwise until turbidity appears. Cooling induces crystallization.

Diagram: Purification Workflow

Caption: Standard purification workflow leveraging the differential solubility of Benzyl (3-bromophenyl)carbamate in chlorinated vs. alkane solvents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11033439, tert-Butyl 3-bromobenzylcarbamate (Analogous Structure Data). Retrieved from [Link].

-

PrepChem (2024). Synthesis of phenyl N-(3-bromophenyl)carbamate. (Demonstrates ether/hexane solubility trends for aryl carbamates). Retrieved from [Link].

-

Gaylord Chemical (2023). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (General reference for DMSO solubility of aromatic amides/carbamates). Retrieved from [Link].

Sources

The Emerging Therapeutic Potential of Brominated Carbamates: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Union of the Carbamate Scaffold and Bromine in Medicinal Chemistry

The carbamate functional group, characterized by its unique amide-ester hybrid nature, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents stems from its chemical stability, ability to permeate cell membranes, and capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] Carbamate-containing molecules have found applications as anticancer, antimicrobial, and neuroprotective agents, among others.[2][3][4] This guide delves into the burgeoning field of brominated carbamates, exploring how the strategic incorporation of bromine atoms can modulate and enhance their biological activities.

Bromine, a halogen, is increasingly recognized as a valuable tool in drug design. Its introduction into a molecular scaffold can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for its target.[5] The "halogen bond," a non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site, can contribute significantly to drug-receptor interactions. Furthermore, the presence of bromine can alter the pharmacokinetic profile of a drug, potentially leading to improved bioavailability and a more favorable therapeutic window. This guide will provide an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of brominated carbamates, offering a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this promising class of compounds.

Acetylcholinesterase Inhibition: A Key Target for Brominated Carbamates

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Inhibition of AChE leads to an increase in acetylcholine levels, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease and myasthenia gravis. Carbamates are a well-established class of reversible AChE inhibitors, acting as "pseudo-substrates" for the enzyme.[7][8]

The mechanism of inhibition involves the carbamoylation of a serine residue within the active site of AChE. This process is initiated by a nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate.[7] The resulting carbamoylated enzyme is temporarily inactivated until the carbamate moiety is slowly hydrolyzed, regenerating the active enzyme. The rate of this regeneration is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a sustained inhibitory effect.[9]

The introduction of bromine onto the carbamate scaffold can influence its inhibitory potency and selectivity. For instance, studies on proline-based carbamates have shown that brominated derivatives exhibit significant anti-butyrylcholinesterase (BChE) activity, with IC50 values comparable to the established drug rivastigmine.[7] The position of the bromine atom on the aromatic ring can also impact activity, highlighting the importance of structure-activity relationship (SAR) studies in the design of potent and selective inhibitors.

Mechanism of Acetylcholinesterase Inhibition by Carbamates

The following diagram illustrates the key steps in the inhibition of acetylcholinesterase by a carbamate inhibitor.

Caption: Mechanism of Acetylcholinesterase Inhibition by a Carbamate.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of carbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | [7] |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | [7] |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | [7] |

| Ethynylphenyl Carbamate 8 | AChE | 28 | [10] |

| O-Aromatic N,N-disubstituted Carbamate 1 | BChE | 0.12 | [6] |

| O-Aromatic N,N-disubstituted Carbamate 7 | BChE | 0.38 | [6] |

Anticancer Potential of Brominated Carbamates

The carbamate moiety is a feature of several approved anticancer drugs, where it can contribute to the drug's mechanism of action or improve its pharmacokinetic properties.[4] The exploration of novel carbamate derivatives, including brominated analogs, is an active area of cancer research. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.

The introduction of bromine into a carbamate structure can enhance its anticancer activity. For example, brominated plastoquinone analogs have demonstrated significant growth inhibition against various cancer cell lines, with GI50 values in the micromolar range.[11] The mechanism of action for these compounds can be multifaceted, including the induction of cell cycle arrest and oxidative stress.[11]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The following is a detailed protocol for performing an MTT assay.[12]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well microtiter plates

-

Brominated carbamate test compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Dilute the cells in complete medium to a concentration of 5-10 × 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a stock solution of the brominated carbamate in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[13]

-

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected brominated compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Coelenteramine (Br-Cla) | Prostate (PC-3) | 24.3 | [15] |

| Brominated Coelenteramine (Br-Cla) | Breast (MCF-7) | 21.6 | [15] |

| Brominated Plastoquinone (BrPQ5) | Leukemia (CCRF-CEM) | 1.55 | [11] |

| Brominated Plastoquinone (BrPQ5) | Colon (HCT-116) | 3.48 | [11] |

| Brominated Plastoquinone (BrPQ5) | Melanoma (LOX IMVI) | 3.84 | [11] |

Antimicrobial Properties of Brominated Carbamates

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Carbamates have been investigated for their antibacterial and antifungal properties. The incorporation of bromine can enhance the antimicrobial potency of these compounds. For instance, a 2,4,6-tribromophenyl carbamate derivative has demonstrated a low minimum inhibitory concentration (MIC) against Salmonella typhi.

The mechanism of action of antimicrobial carbamates can vary but may involve the inhibition of essential enzymes or the disruption of cell membrane integrity. Further research is needed to fully elucidate the specific targets and mechanisms of brominated carbamates in various microbial species.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of brominated compounds against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 2,4,6-Tribromophenyl Carbamate Derivative | Salmonella typhi | 8.96 µM | |

| 3,6-Dibromocarbazole Derivative | Staphylococcus aureus | >256 | |

| Benzyl Bromide Derivative 1a | Candida albicans | 250 | |

| Benzyl Bromide Derivative 1c | Candida krusei | 500 |

Synthesis and Evaluation Workflow

The development of novel brominated carbamates involves a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation. The following diagram provides a general overview of this process.

Caption: General workflow for the synthesis and evaluation of brominated carbamates.

Experimental Protocol: Synthesis of a Representative Brominated Carbamate

The following protocol describes the synthesis of phenyl N-(3-bromophenyl)carbamate, a representative brominated carbamate.

Materials:

-

3-Bromoaniline

-

Phenyl chloroformate

-

Ether

-

Hexane

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 3.44 g of 3-bromoaniline in 35 mL of ether.

-

Prepare a solution of 1.56 g of phenyl chloroformate in 50 mL of ether.

-

-

Reaction:

-

While stirring the 3-bromoaniline solution, add the phenyl chloroformate solution dropwise.

-

Continue stirring the reaction mixture for one hour at room temperature.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove any solid byproducts.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Crystallize the resulting residue from hexane to yield phenyl N-(3-bromophenyl)carbamate.

-

Conclusion and Future Directions

Brominated carbamates represent a promising class of compounds with diverse biological activities. Their potential as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds warrants further investigation. The strategic incorporation of bromine into the carbamate scaffold provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on expanding the chemical diversity of brominated carbamates, elucidating their mechanisms of action in greater detail, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of structure-activity relationships will be crucial for the rational design of next-generation brominated carbamate therapeutics with improved efficacy and safety profiles.

References

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Proline-Based Carbamates as Cholinesterase Inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved March 7, 2026, from [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

-

Carbamate Insecticide Action - YouTube. (2011, October 26). Retrieved March 7, 2026, from [Link]

-

-

Synthesis of phenyl N-(3-bromophenyl)carbamate - PrepChem.com. (n.d.). Retrieved March 7, 2026, from [Link]

-

IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

IC 50 values of compounds against different cancer cell lines. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Effect of bromine oxidation on high-performance thin-layer chromatography multi-enzyme inhibition assay detection of organophosphates and carbamate insecticides - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

3-Bromophenyl methylcarbamate | C8H8BrNO2 | CID 83566 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

MIC and Zone Distributions, ECOFFs - EUCAST. (n.d.). Retrieved March 7, 2026, from [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

https - EMA. (2022, December 1). Retrieved March 7, 2026, from [Link]

-

Risks to human and animal health from the presence of bromide in food and feed - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Antibacterial activity (MIC) and hemolytic activity of different carbamate derivatives bearing 2-furoyl-1-piperazine - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved March 7, 2026, from [Link]

-

Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (2018, October 7). Retrieved March 7, 2026, from [Link]

-

Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - Dove Medical Press. (n.d.). Retrieved March 7, 2026, from [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Facile procedure for the synthesis of N-aryl-N-hydroxy carbamates - University of Strathclyde. (n.d.). Retrieved March 7, 2026, from [Link]

-

Carbamate as a potential anti‐Alzheimer's pharmacophore: A review - ResearchGate. (2023, August 20). Retrieved March 7, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved March 7, 2026, from [Link]

-

Antifungal Compounds from Microbial Symbionts Associated with Aquatic Animals and Cellular Targets: A Review - MDPI. (2023, April 18). Retrieved March 7, 2026, from [Link]

-

Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved March 7, 2026, from [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

Roles of the carbamate moiety in drugs and prodrugs Drug The role of... - ResearchGate. (2026, January 15). Retrieved March 7, 2026, from [Link]

-

Dot plots for metabolic pathway analysis. Along the X-axis is pathway... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Plot of the pathway analysis. Each dot represents an altered pathway,... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals - [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 3-Bromophenyl methylcarbamate | C8H8BrNO2 | CID 83566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 14. Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs | CDC [cdc.gov]

- 15. prepchem.com [prepchem.com]

In Silico Modeling of Benzyl (3-bromophenyl)carbamate Binding: A Paradigm for Halogen-Enriched Covalent AChE Inhibitors

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Methodology Focus: Quantum Mechanics (QM), Multi-Stage Molecular Docking, and Molecular Dynamics (MD)

Executive Summary

The rational design of neurotherapeutics frequently leverages the carbamate pharmacophore to target acetylcholinesterase (AChE), a critical enzyme in the pathogenesis of Alzheimer’s disease and a primary target for counter-toxicity protocols[1]. Benzyl (3-bromophenyl)carbamate represents a highly sophisticated chemical starting point. It combines a reactive carbamate warhead for pseudo-irreversible enzyme inhibition with a halogen-bond-donating bromine atom and a lipophilic benzyl tail.

This whitepaper provides an authoritative, step-by-step in silico protocol for modeling the binding of Benzyl (3-bromophenyl)carbamate to human AChE (hAChE). By integrating Quantum Mechanical (QM) ligand preparation, multi-structure covalent docking, and Molecular Dynamics (MD) simulations, we establish a self-validating computational workflow that accurately captures the complex interplay of covalent carbamylation and non-covalent halogen bonding (XB)[2].

Pharmacophore Deconstruction & Mechanistic Rationale

To accurately model a ligand, one must first understand the causality behind its structural components. Benzyl (3-bromophenyl)carbamate is not a static key fitting into a lock; it is a dynamic, reactive entity.

-

The Carbamate Warhead: Carbamates act as pseudo-irreversible inhibitors of AChE. They initially bind non-covalently, followed by a nucleophilic attack from the catalytic Ser203, resulting in the transfer of the carbamoyl group to the enzyme and the release of a leaving group[3].

-

The 3-Bromophenyl Group: The bromine atom is highly polarizable. The electron-withdrawing nature of the phenyl ring creates an anisotropic charge distribution on the halogen, resulting in a region of positive electrostatic potential known as the

-hole. This -

The Benzyl Tail: This highly lipophilic moiety is perfectly suited to extend outward from the Catalytic Anionic Site (CAS) to engage in

stacking interactions with aromatic residues in the Peripheral Anionic Site (PAS), such as Trp286 and Tyr72.

Caption: Pharmacophore mapping of Benzyl (3-bromophenyl)carbamate against hAChE binding sites.

Step-by-Step In Silico Methodology

Standard molecular mechanics force fields treat halogens as simple, negatively charged spheres, completely ignoring the

Step 2.1: Quantum Mechanical (QM) Ligand Preparation

To capture the halogen bonding potential, the ligand must be parameterized using Density Functional Theory (DFT).

-

Protocol: Build the 3D structure of Benzyl (3-bromophenyl)carbamate.

-

Optimization: Perform geometry optimization and electrostatic potential (ESP) mapping using Gaussian 16 at the B3LYP/6-311G level of theory[2].

-

Parameterization: Extract the Merz-Singh-Kollman (MK) charges. Apply a positive point charge (extra-point or dummy atom) on the outermost surface of the bromine atom to explicitly represent the

-hole in subsequent molecular mechanics calculations.

Step 2.2: Target Preparation (hAChE)

-

Structure Selection: Retrieve the high-resolution crystal structure of human AChE bound to donepezil (PDB ID: 4EY7 , resolution 2.35 Å)[3]. This structure represents a conformation where both the CAS and PAS are accessible.

-

Refinement: Remove co-crystallized water molecules (except structural waters deep in the gorge), add missing hydrogen atoms, and assign protonation states at pH 7.4 using tools like Schrödinger's Protein Preparation Wizard. Ensure the catalytic histidine (His447) is properly protonated to facilitate the proton relay with Glu334 and Ser203.

Step 2.3: Multi-Stage Molecular Docking

Because carbamates inhibit AChE via a two-step mechanism (non-covalent association followed by covalent modification), our docking protocol must reflect this causality[1].

-

Non-Covalent Docking (Pose Generation):

-

Utilize an XB-aware scoring function (e.g., AutoDock Vina with customized XB parameters or Glide XP with halogen bonding terms enabled).

-

Define the grid box to encompass both the bottom of the gorge (CAS) and the rim (PAS)[4].

-

Objective: Identify poses where the carbamate carbonyl carbon is within reactive distance (≤ 3.5 Å) of the Ser203 hydroxyl oxygen, and the bromine atom is oriented toward a Lewis base.

-

-

Covalent Docking (Transition State Modeling):

-

Using the best non-covalent pose as a seed, perform covalent docking (e.g., CovDock).

-

Define the reaction type as nucleophilic addition to a carbonyl.

-

Objective: Evaluate the steric strain and binding energy of the tetrahedral intermediate formed between Ser203 and the carbamate warhead.

-

Caption: Self-validating in silico workflow for covalent halogenated inhibitors.

Step 2.4: Molecular Dynamics (MD) & Thermodynamic Profiling

Docking provides a static snapshot; MD provides temporal validation of the complex's stability.

-

Simulation Setup: Solvate the covalently bound AChE-ligand complex in a TIP3P water box. Neutralize with Na+/Cl- ions. Use the AMBER ff19SB force field for the protein and GAFF2 for the ligand.

-

Production Run: Execute a 100 ns production run under NPT ensemble conditions (300 K, 1 bar).

-

Trajectory Analysis: Monitor the Root Mean Square Deviation (RMSD) of the ligand to ensure the benzyl group remains stably anchored in the PAS. Crucially, monitor the distance and angle of the Br

Quantitative Data Synthesis

The following table synthesizes the expected computational outputs for Benzyl (3-bromophenyl)carbamate based on the rigorous application of the described methodologies. These metrics serve as a benchmark for evaluating similar halogen-enriched covalent inhibitors.

| Computational Parameter | Method / Software | Predicted Value | Mechanistic Implication |

| DFT (B3LYP/6-311G**) | +28.4 kcal/mol | Strong Lewis acid character; high capacity for directional halogen bonding. | |

| Non-Covalent Binding Affinity | AutoDock Vina (XB-Scoring) | -10.5 kcal/mol | Excellent initial recognition and pre-organization within the CAS/PAS gorge. |

| Covalent Docking Score | CovDock (Schrödinger) | -8.2 kcal/mol | Favorable transition state geometry for Ser203 carbamylation with minimal steric clash. |

| Complex Stability ( | MM/GBSA (AMBER 20) | -42.6 | Highly stable pseudo-irreversible complex; sustained inhibition of AChE over 100 ns. |

Conclusion

Modeling the binding of Benzyl (3-bromophenyl)carbamate requires a departure from standard high-throughput virtual screening protocols. Because the molecule relies on two highly specific quantum-level phenomena—covalent bond formation and

References

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: PubMed Central (PMC)2

-

2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase Source: PLOS 3

-

Integrating multi-structure covalent docking with machine-learning consensus scoring enhances potency ranking of human acetylcholinesterase inhibitors Source: Oxford Academic 1

-

Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation Source: MDPI 4

Sources

The Evolution of Substituted Benzyl and Phenyl-Alkyl Carbamates in CNS Drug Discovery

Topic: Discovery and History of Substituted Benzyl and Phenyl-Alkyl Carbamates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pharmacophore of Stability and Potency

In the landscape of Central Nervous System (CNS) drug discovery, the carbamate moiety (

This guide explores the technical history of this class, tracing the transition from the non-selective sedation of meprobamate to the targeted anticonvulsant activity of felbamate , and finally, the structural optimization that led to cenobamate (YKP3089). The narrative focuses on the medicinal chemistry challenges—specifically the "Atropaldehyde Crisis"—that forced a redesign of the scaffold to eliminate idiosyncratic toxicity while retaining efficacy.

Historical Genesis: From Meprobamate to Felbamate

The discovery of this class was not linear. It began with the observation that simple alkyl carbamates possessed sedative properties.

-

1950s - Meprobamate: A bis-carbamate of a propanediol core. It was a blockbuster anxiolytic but suffered from significant sedation and abuse potential.

-

1960s/70s - The Phenyl Ring Addition: Researchers at Wallace Laboratories sought to separate the anticonvulsant activity from the sedative effects. They hypothesized that adding a lipophilic phenyl ring to the propanediol backbone would alter the pharmacokinetic profile and receptor binding.

-

Result - Felbamate (FBM): 2-phenyl-1,3-propanediol dicarbamate.

-

Efficacy: FBM demonstrated a unique dual mechanism—blocking NMDA receptors (glycine site) and potentiating GABA. It was effective in refractory epilepsy, particularly Lennox-Gastaut syndrome.

-

The Fall: Shortly after its 1993 launch, FBM was associated with aplastic anemia and hepatotoxicity, leading to a "Black Box" warning and restricted use.

-

The Crisis: Felbamate Toxicity and the Atropaldehyde Pathway[1][2]

To understand the design of modern benzyl carbamates like cenobamate, one must understand the failure of felbamate. The toxicity was not a target-based effect but a metabolic accident.

The Mechanism of Bioactivation

Felbamate undergoes metabolic oxidation to form 3-carbamoyl-2-phenylpropionaldehyde .[1][2] This intermediate is unstable and undergoes spontaneous

-

Atropaldehyde is a reactive Michael acceptor (

-unsaturated aldehyde). -

Pathology: It covalently binds to cellular proteins (thiols), acting as a hapten that triggers immune-mediated idiosyncratic reactions (aplastic anemia).

Visualization: The Toxicity Pathway

The following diagram illustrates the metabolic divergence between stable excretion and toxic bioactivation.

Figure 1: The metabolic bioactivation of Felbamate into the reactive electrophile Atropaldehyde.

The Pivot: Designing the Next Generation (Cenobamate)

The objective for the next generation was clear: Retain the phenyl-alkyl-carbamate pharmacophore but block the formation of atropaldehyde.

Structural Optimization Strategy

Researchers at SK Biopharmaceuticals (and others) utilized a phenotype-based screening approach focused on:

-

Monocarbamates: Simplifying the structure from dicarbamates to monocarbamates to reduce metabolic complexity.

-

Blocking Beta-Elimination: Introducing a heteroaromatic ring (tetrazole) at the beta-position relative to the carbamate. This steric and electronic modification prevents the formation of the conjugated enal system found in atropaldehyde.

-

Halogenation: Adding a chlorine atom to the phenyl ring (ortho-position) improved lipophilicity and potency against maximal electroshock (MES) induced seizures.

The Result: Cenobamate (YKP3089)[4]

-

Chemical Name: [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate.[3][4][5]

-

Outcome: High efficacy in focal-onset seizures with no evidence of the aplastic anemia associated with felbamate.

Technical Deep Dive: Synthesis Protocols

The synthesis of substituted benzyl/phenyl-alkyl carbamates generally follows two routes: carbamoylation of an alcohol or reaction of an amine with a chloroformate. Below is the specific, high-fidelity protocol for Cenobamate , highlighting the critical regioselectivity challenge.

Protocol: Synthesis of Cenobamate

Challenge: The alkylation of tetrazole with an epoxide or haloketone yields two isomers: 1H-tetrazole (1N) and 2H-tetrazole (2N).[5] The 2N-isomer is the required active pharmaceutical ingredient (API).

Step 1: Epoxide Opening / Alkylation

-

Reagents: (R)-2-chlorostyrene oxide, 1H-Tetrazole, Base (Lithium Carbonate or Triethylamine).

-

Conditions: Reflux in solvent (e.g., Toluene or DMF).

-

Observation: Formation of a mixture of regioisomers.

-

Isomer A: (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethanol (Undesired).

-

Isomer B: (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol (Desired Intermediate).[6]

-

-

Purification: The isomers are separated via column chromatography or fractional crystallization (2N isomer is typically less polar).

Step 2: Carbamoylation[7]

-

Starting Material: Purified (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol.

-

Reagents: 1,1'-Carbonyldiimidazole (CDI), Ammonium Hydroxide (NH₄OH).

-

Procedure:

-

Dissolve the alcohol in dry THF or acetonitrile.

-

Add CDI (1.1 eq) and stir at 0°C to room temperature to form the imidazole-carbamate intermediate.

-

Add excess aqueous NH₄OH.

-

Stir until conversion is complete (monitored by HPLC).

-

-

Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize from isopropyl alcohol/heptane.

Figure 2: Synthetic pathway for Cenobamate emphasizing the critical regioselective separation of the tetrazole isomers.

Mechanism of Action: The "Dual-Mode" Hypothesis

Substituted benzyl carbamates, particularly cenobamate, are distinct from traditional sodium channel blockers (like phenytoin) due to their specific modulation of the persistent sodium current.

Preferential Inhibition of Persistent Sodium Current ( )[4]

-

Transient Current (

): Responsible for the upstroke of the action potential. Traditional AEDs block this. -

Persistent Current (

): A non-inactivating component that facilitates repetitive neuronal firing and after-discharges. -

Cenobamate Action: It selectively enhances the fast and slow inactivation of sodium channels, preferentially reducing

. This prevents the "paroxysmal depolarization shift" without completely shutting down normal neuronal transmission.

GABA-A Positive Allosteric Modulation[2]

-

Cenobamate enhances GABAergic inhibition by binding to a non-benzodiazepine site on the GABA-A receptor.[8]

-

This creates a synergistic effect: reducing excitation (Sodium) while enhancing inhibition (GABA).

| Feature | Felbamate | Cenobamate |

| Primary Target | NMDA (Glycine site) / GABA | |

| Metabolic Risk | High (Atropaldehyde) | Low (No reactive enal formation) |

| Bioavailability | >90% | 88% |

| Half-life | 20-23 hours | 50-60 hours |

Structure-Activity Relationship (SAR) Summary

The following SAR rules have been established for the substituted phenyl-alkyl carbamate class:

-

Chirality Matters: The (R)-enantiomer consistently shows superior anticonvulsant potency compared to the (S)-enantiomer in this series.

-

The Linker Region: A two-carbon chain between the phenyl ring and the carbamate is optimal.

-

Beta-Substitution: Bulky, lipophilic groups at the beta-position (like the tetrazole in cenobamate) improve metabolic stability and potency.

-

Phenyl Substitution: Ortho-substitution (e.g., 2-Cl, 2-F) enhances activity more than meta- or para-substitution.

References

-

Rosenberg, G. (2023). Cenobamate: A Review of its Mechanism of Action and Clinical Efficacy. American Epilepsy Society. Link

-

Thompson, C. D., et al. (1996).[9] Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate.[2] Chemical Research in Toxicology. Link

-

Gu, H., et al. (2006). Synthesis of Carbamic Acid (R)-1-aryl-2-tetrazolyl-ethyl esters. Patent WO2006112685A1. Link

-

Nakamura, M., et al. (2018). Mechanism of Action of Cenobamate: Preferential Inhibition of the Persistent Sodium Current.[8][10][11] Neurology. Link

-

Kohn, H., et al. (2011).[12] Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide. Journal of Medicinal Chemistry.[13][14] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. ES2931000B2 - Process for the preparation of cenobamate - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Felbamate | Neupsy Key [neupsykey.com]

- 8. clarification of the mechanism of action of cenobamate [aesnet.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug–Drug Interactions and Tolerability - ProQuest [proquest.com]

- 11. neurology.org [neurology.org]

- 12. Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety and Handling Guide for Benzyl (3-bromophenyl)carbamate

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the critical responsibility of ensuring laboratory safety, particularly when comprehensive toxicological data for a new compound is not yet available. This guide provides an in-depth technical framework for the safe handling of Benzyl (3-bromophenyl)carbamate, a compound of interest in various research and development pipelines.

In the absence of a complete, officially published Safety Data Sheet (SDS) with exhaustive toxicological endpoints for Benzyl (3-bromophenyl)carbamate, this document adopts a scientifically rigorous approach grounded in the principle of prudent assumption. By analyzing the known hazards of its core structural motifs—benzyl carbamate and 3-bromoaniline—we can construct a robust and conservative safety protocol. This methodology ensures that all laboratory operations involving this compound are conducted with the highest degree of caution, protecting both the researcher and the integrity of the research.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of any safety protocol. The following table summarizes the key identifiers for Benzyl (3-bromophenyl)carbamate.

| Identifier | Value | Source |

| Chemical Name | Benzyl (3-bromophenyl)carbamate | N/A |

| CAS Number | 361337-08-8 | Fisher Scientific |

| Molecular Formula | C₁₄H₁₂BrNO₂ | N/A |

| Molecular Weight | 306.16 g/mol | N/A |

| Structure |  | N/A |

Note: Physical properties such as melting point, boiling point, and solubility have not been extensively reported in publicly available literature and should be determined with appropriate safety precautions in a laboratory setting.

Hazard Analysis: A Synthesis of Knowns and Prudent Extrapolations

Given the limited specific data for Benzyl (3-bromophenyl)carbamate, a thorough hazard assessment requires a logical extrapolation from its constituent chemical groups. This approach is a cornerstone of laboratory safety when dealing with novel compounds.[1]

Caption: Hazard assessment based on structural analogy.

Analysis of the Benzyl Carbamate Moiety

The benzyl carbamate functional group is a common protecting group in organic synthesis. Safety data for the parent compound, benzyl carbamate, provides a baseline for potential hazards.

-

Hazards: SDSs for benzyl carbamate consistently indicate that it is a skin, eye, and respiratory irritant.[2]

-

GHS Classifications: Typically includes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Causality: The ester and amide functionalities within the carbamate group can interact with biological macromolecules, leading to irritation upon contact with sensitive tissues like the eyes, skin, and respiratory tract.

Analysis of the 3-Bromophenyl Group

The 3-bromophenyl portion of the molecule is derived from 3-bromoaniline. Aromatic amines and their derivatives can present significant health hazards.

-

Hazards: 3-Bromoaniline is classified as harmful if swallowed or in contact with skin. It is also a skin and eye irritant and may cause respiratory irritation.[3][4][5][6][7]

-

GHS Classifications: Includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6]

Causality: The aromatic amine functionality and the presence of a halogen can lead to toxicity. Aromatic amines are known to be absorbed through the skin and can have systemic effects.

Synthesized Hazard Profile and Prudent Assumption

By combining the hazard information from these structural analogs, a conservative and protective hazard profile for Benzyl (3-bromophenyl)carbamate can be established.

In the absence of contradictory data, Benzyl (3-bromophenyl)carbamate must be handled as a substance that is:

-

Harmful if swallowed or absorbed through the skin.

-

A skin and eye irritant.

-

A respiratory tract irritant.

-

Of unknown long-term toxicity (e.g., carcinogenicity, reproductive toxicity).

This "assume it's hazardous" approach is a fundamental principle for handling new or uncharacterized research chemicals.[1][8]

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal of any safety protocol.[9] This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid Benzyl (3-bromophenyl)carbamate (e.g., weighing, transferring) and any work with its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the synthesized hazard profile. The following table outlines the minimum required PPE for handling Benzyl (3-bromophenyl)carbamate.

| PPE Category | Specification | Rationale and Causality |

| Eye and Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles. The irritant nature of both structural analogs necessitates robust eye protection.[2][3][11][12] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and changed frequently, especially if contamination is suspected. | Prevents skin contact, a primary route of exposure for aromatic compounds.[1][12] |

| Body Protection | A flame-resistant lab coat worn fully buttoned. Protective clothing should be worn to prevent skin exposure. | Protects skin and personal clothing from contamination.[11][12] |

| Respiratory Protection | A NIOSH-approved respirator may be required if there is a potential for aerosolization and engineering controls are insufficient. Use should be in accordance with the institution's respiratory protection program.[11] | Provides an additional layer of protection against inhalation of fine powders or aerosols. |

Experimental Protocols: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to ensure safety at every stage of handling.

Caption: Safe handling workflow for Benzyl (3-bromophenyl)carbamate.

Receiving and Storage

-

Storage: Store Benzyl (3-bromophenyl)carbamate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Secondary Containment: Utilize secondary containment (e.g., a tray or bin) for both storage and transport within the laboratory.[1]

Weighing and Transferring Solid Compound

-

Preparation: Before handling, ensure all safety protocols are understood and the work area within the fume hood is clean and uncluttered.

-

Handling: Use spatulas and other tools that minimize the generation of dust.[2] If possible, handle as a solution rather than a powder.

-

Containment: Keep the container sealed when not in use.

Spill and Emergency Procedures

-

Small Spills (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[13]

-

Carefully scoop the material into a sealable container for hazardous waste.[14][15]

-

Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[15]

-

-

Large Spills: Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

-

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Waste Disposal

Proper disposal is a critical final step in the safe handling of any research chemical.

-

Classification: All waste containing Benzyl (3-bromophenyl)carbamate, including unused product, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.[16]

-

Segregation: Collect waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.[16]

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The EPA provides specific guidance on the treatment and disposal of carbamate wastes.[17]

Conclusion

While the full toxicological profile of Benzyl (3-bromophenyl)carbamate remains to be elucidated, a responsible and scientifically-grounded approach to its handling is not only possible but imperative. By leveraging data from its structural analogs and adhering to the established principles of handling chemicals with unknown toxicity, researchers can confidently and safely incorporate this compound into their workflows. This guide serves as a technical framework to be adapted into laboratory-specific Standard Operating Procedures (SOPs), fostering a culture of safety and scientific integrity.

References

-

Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Available at: [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Novel Chemicals with Unknown Hazards SOP. Available at: [Link]

-

University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Available at: [Link]

-

s d fine-chem limited. (n.d.). benzyl carbamate GHS Safety Data Sheet. Available at: [Link]

-

PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. Available at: [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Available at: [Link]

-

Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Available at: [Link]

-

Oklahoma State University. (n.d.). Laboratory Safety Rules. Available at: [Link]

-

Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Available at: [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

-

University of South Carolina. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety. Available at: [Link]

-

Cole-Parmer. (n.d.). Carbamates Waste Compatibility. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Available at: [Link]

-

U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Available at: [Link]

-

Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 3-Bromoaniline. Available at: [Link]

-

Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]

-

PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Available at: [Link]

-

ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 4. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.fr [fishersci.fr]

- 8. ehs.okstate.edu [ehs.okstate.edu]

- 9. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pps-essentials.co.uk [pps-essentials.co.uk]

- 13. ehs.gatech.edu [ehs.gatech.edu]

- 14. content-hub.uidaho.edu [content-hub.uidaho.edu]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]

Methodological & Application

Using Benzyl (3-bromophenyl)carbamate in cholinesterase inhibition assays.

Application Note: Characterization of Benzyl (3-bromophenyl)carbamate as a Cholinesterase Inhibitor

Abstract & Introduction

Benzyl (3-bromophenyl)carbamate represents a class of aryl carbamate derivatives utilized in the development of therapeutics for neurodegenerative disorders such as Alzheimer’s disease (AD). Unlike simple competitive inhibitors, carbamates typically function as pseudo-irreversible inhibitors .[1][2] They react covalently with the active site serine of cholinesterases (AChE/BChE), transferring a carbamoyl moiety to the enzyme.[1][3]

This interaction requires a specialized assay protocol distinct from standard Michaelis-Menten kinetics. A simple "mix-and-read" approach will significantly underestimate the potency of this compound. This guide details the Pre-Incubation Ellman’s Method required to accurately determine the

Mechanism of Action

To design the experiment, one must understand the reaction pathway. The inhibition proceeds via a two-step mechanism:

-

Michaelis Complex Formation: The inhibitor binds reversibly to the enzyme (

). -

Carbamylation: The active site Serine (Ser200 in AChE) attacks the carbamate carbonyl, expelling the leaving group (typically the benzyloxy group in this scaffold, though mechanism variations exist based on pH and sterics). This forms a stable, covalent carbamoyl-enzyme adduct.

-

Decarbamylation (Slow): Water eventually hydrolyzes the adduct, regenerating active enzyme. This step is much slower than acetylation, leading to prolonged inhibition.

DOT Diagram: Inhibition Mechanism

Caption: Kinetic pathway of pseudo-irreversible inhibition. Note that the carbamylation step (

Material Preparation

Compound Handling:

-

Solubility: Benzyl (3-bromophenyl)carbamate is lipophilic. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

-

Stability: Carbamates are susceptible to spontaneous hydrolysis in alkaline buffers. Do not store diluted working solutions. Prepare fresh in buffer immediately before use.

-

Solvent Tolerance: AChE and BChE are sensitive to organic solvents. Keep final DMSO concentration in the assay well

(ideally

Reagent Setup Table:

| Reagent | Stock Conc. | Preparation / Notes |

| Assay Buffer | 100 mM | Sodium Phosphate, pH 8.0 (pH 7.4 is acceptable but 8.0 maximizes Ellman signal). |

| DTNB (Ellman's) | 10 mM | Dissolve in Assay Buffer. Store in dark (light sensitive). |

| Substrate (ATCh) | 75 mM | Acetylthiocholine Iodide in water. Store -20°C. |

| Substrate (BTCh) | 75 mM | Butyrylthiocholine Iodide (for BChE assays). |

| Enzyme (AChE) | 5-10 U/mL | Electrophorus electricus or Recombinant Human. Dilute in buffer + 0.1% BSA for stability. |

| Inhibitor | 100 mM | In DMSO. Serial dilute in buffer just before assay (keeping DMSO constant). |

Experimental Protocol: Pre-Incubation Ellman Assay

This protocol is designed for a 96-well microplate format.[4][5]

Critical Step: unlike competitive inhibitors, you must incubate the Enzyme and Inhibitor before adding the substrate.

Step-by-Step Workflow:

-

Preparation of Inhibitor Dilutions:

-

Prepare a 7-point dilution series of Benzyl (3-bromophenyl)carbamate in Assay Buffer.

-

Range: 0.1 nM to 100 µM (adjust based on preliminary data).

-

Control: Ensure a "Vehicle Control" (Buffer + DMSO equivalent) is included.

-

-

Pre-Incubation (The Carbamylation Phase):

-

Add 20 µL of Enzyme Solution (AChE or BChE).

-

Add 20 µL of Inhibitor Solution (or Vehicle).

-

Action: Shake briefly to mix.

-

Incubation: Cover plate and incubate at 25°C for 30 minutes .

-

Why? This allows the carbamate to react with the active site serine.[1][3] Without this,

values will shift by orders of magnitude.

-

Substrate Addition (The Detection Phase):

-

Prepare a "Master Mix" of DTNB and Substrate:

-

Mix equal volumes of DTNB (10 mM) and ATCh/BTCh (75 mM). Note: This is a modified protocol to simplify pipetting.

-

Alternatively, add separately if kinetic lag is observed.

-

-